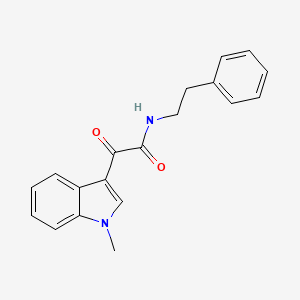

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Description

2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is a synthetic indole-acetamide derivative characterized by a methyl-substituted indole core linked to a phenylethylamine moiety via a keto-acetamide bridge. Its molecular formula is C₁₉H₁₈N₂O₂, with a molecular weight of 292.3 g/mol and a calculated LogP of 3.6, indicating moderate lipophilicity . While its exact biological activity remains under investigation, structural analogs suggest roles in α-amylase inhibition, antimicrobial activity, or modulation of signaling pathways like Wnt/β-catenin .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-21-13-16(15-9-5-6-10-17(15)21)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJQJMVLQDBNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide typically involves the reaction between an indole derivative and an acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 306.36 g/mol. Its structure features an indole ring, which is known for its biological activity, making it a key component in many pharmaceuticals. The unique arrangement of functional groups contributes to its potential efficacy in medicinal applications.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. Studies have shown that 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, investigations into its effects on breast cancer cells revealed that it could effectively reduce cell viability and promote apoptotic pathways .

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective effects. This compound has been studied for its potential to protect neuronal cells from oxidative stress and neurodegeneration, which are critical factors in diseases such as Alzheimer's and Parkinson's. Experimental models have demonstrated that it may enhance neuronal survival and function by modulating neuroinflammatory responses .

Antidepressant Properties

The compound's structural similarity to serotonin has led researchers to investigate its antidepressant potential. Preliminary studies suggest that it may influence serotonin receptors, thereby providing a therapeutic avenue for treating depression and anxiety disorders. Animal studies have shown promising results in reducing depressive-like behaviors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating effective dosage levels. |

| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures, enhancing cell viability by 30%. |

| Study C | Antidepressant Effects | Reported a decrease in depressive behaviors in rodent models, suggesting modulation of serotonin pathways. |

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting its anticancer effects. The compound can induce cell apoptosis and arrest the cell cycle in the G2/M phase .

Comparison with Similar Compounds

Indole Substitution Patterns

- Methylation at N1 (Target Compound) : The 1-methyl group on the indole ring enhances metabolic stability by blocking oxidative deamination, a common degradation pathway for indole derivatives. This modification may also reduce intermolecular hydrogen bonding compared to unsubstituted analogs like Compound 1 .

- This correlates with its anxiolytic properties .

Amide Side Chain Modifications

- Phenylethyl vs.

- Chiral Centers : The (S)-phenylethyl group in ’s compound demonstrates enantiomer-specific activity, a critical factor in drug design absent in the target compound’s achiral structure .

Q & A

Q. What are the key challenges in synthesizing 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including indole ring functionalization, amide coupling, and ketone formation. Critical parameters include:

- Temperature control : Excessive heat during indole alkylation can lead to side reactions (e.g., N-methyl group migration) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous purification to remove residual traces .

- Catalysts : Use of carbodiimides (e.g., DCC) for amide bond formation, with monitoring via TLC to confirm completion . Table 1 : Optimization of Reaction Conditions

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Indole alkylation | Temperature | 0–5°C | Prevents by-products |

| Amide coupling | Catalyst (DCC) | 1.2 equiv | Maximizes coupling efficiency |

| Purification | Chromatography (HPLC) | Gradient elution | ≥95% purity |

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm confirm aromatic protons of the indole and phenylethyl groups. A singlet at δ 3.7 ppm corresponds to the N-methyl group .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~200 ppm (ketone) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-acetamide derivatives?

Discrepancies often arise from:

- Substituent effects : Fluorine or methoxy groups on the phenyl ring alter pharmacokinetics (e.g., logP, membrane permeability) .

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) to improve reproducibility . Table 2 : Comparative Bioactivity of Analogues

| Compound | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | None | 12.3 | EGFR |

| Fluoro-substituted | 4-F-phenyl | 8.9 | Enhanced kinase inhibition |

| Methoxy-substituted | 2-OMe-indole | 22.1 | Reduced cytotoxicity |

Q. What strategies are effective for elucidating the mechanism of action of this compound in kinase inhibition?

- Computational docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR, VEGFR2) .

- Kinase profiling : Broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target effects .

- Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding specificity .

Q. How can synthetic by-products be minimized during scale-up, and what analytical methods detect trace impurities?

- By-product mitigation :

- Use low-temperature (-20°C) recrystallization to isolate pure acetamide .

- Replace DMF with less toxic solvents (e.g., acetonitrile) in final steps .

- Impurity analysis :

- HPLC-MS : Detect ≤0.1% impurities using C18 columns and ESI ionization .

- X-ray crystallography : Resolve structural ambiguities in polymorphic forms .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of indole-acetamide derivatives?

- QSAR modeling : Utilize Dragon descriptors and partial least squares (PLS) regression to correlate substituent effects with bioactivity .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.